3-amino-N-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an amino group, a chlorophenyl group, a thiadiazole ring, a pyridine ring, and a thieno[2,3-b]pyridine structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core thieno[2,3-b]pyridine structure, followed by the introduction of the pyridine ring and the thiadiazole ring. The chlorophenyl group is then attached via a sulfanyl linkage, and finally, the amino group is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, solvent recycling, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used
Biological Activity
3-amino-N-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Its unique structure, which includes multiple functional groups such as thiadiazole and thieno-pyridine rings, contributes to its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is C17H15ClN4O2S2 with a molecular weight of approximately 383.9 g/mol. The structure features:
- Thiadiazole ring : Implicated in various biological activities.
- Chlorophenyl group : Enhances lipophilicity and biological interactions.
- Pyridinyl and thienyl groups : Contribute to its reactivity and binding capabilities.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins by binding to their active sites. This interaction disrupts essential biological processes in pathogens or cancer cells. The mechanisms can include:
- Enzyme inhibition : Preventing substrate access or altering enzyme conformation.
- Receptor modulation : Acting as an agonist or antagonist in signal transduction pathways.
Antimicrobial Activity
Studies have shown that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has demonstrated effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves:
- Disruption of microbial cell wall synthesis.
- Inhibition of nucleic acid synthesis.
Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 18 | 16 |
Candida albicans | 12 | 64 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). The structure-activity relationship (SAR) indicates that modifications on the thiadiazole ring significantly enhance cytotoxicity.
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
MCF-7 | 10.10 | Induction of apoptotic pathways |
HepG2 | 5.36 | Inhibition of cell proliferation |
Other Biological Activities
Beyond antimicrobial and anticancer properties, the compound exhibits:
- Anti-inflammatory effects : Reducing cytokine production in inflammatory models.
- Anticonvulsant activity : Effective in animal models of epilepsy, showing promise for neurological applications.
Case Studies
- Anticancer Efficacy Study : A study involving the treatment of MCF-7 cells with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers, confirming its potential as a chemotherapeutic agent .
- Antimicrobial Testing : In vitro assays against common pathogens revealed that the compound effectively inhibited growth at low concentrations, suggesting its utility as a broad-spectrum antimicrobial agent .
Properties
IUPAC Name |
3-amino-N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN6OS3/c23-14-3-1-12(2-4-14)11-31-22-29-28-21(33-22)27-19(30)18-17(24)15-5-6-16(26-20(15)32-18)13-7-9-25-10-8-13/h1-10H,11,24H2,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYHQFWHLGQZFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=C(C4=C(S3)N=C(C=C4)C5=CC=NC=C5)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN6OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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